molecular formula C15H14F3N3O4 B13152950 4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13152950
M. Wt: 357.28 g/mol
InChI Key: HXVCURVTSHQVDY-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at positions 1, 3, 4, and 5 with the following groups:

  • 1-Ethyl: Enhances lipophilicity and steric bulk.
  • 3-Trifluoromethyl (CF₃): A strong electron-withdrawing group that improves metabolic stability and influences electronic properties.
  • 5-Carboxylic acid (COOH): Enhances solubility and facilitates hydrogen bonding, critical for biological interactions.

This structure is hypothesized to target enzymes or receptors where these substituents synergize for binding, such as kinase inhibitors or protease modulators.

Properties

Molecular Formula

C15H14F3N3O4

Molecular Weight

357.28 g/mol

IUPAC Name

2-ethyl-4-(phenylmethoxycarbonylamino)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H14F3N3O4/c1-2-21-11(13(22)23)10(12(20-21)15(16,17)18)19-14(24)25-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,19,24)(H,22,23)

InChI Key

HXVCURVTSHQVDY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

The pyrazole ring is typically constructed via cyclocondensation between β-keto esters and hydrazines. For the target compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate serves as a key intermediate.

  • Step 1 : Ethyl 4,4,4-trifluoroacetoacetate reacts with ethylhydrazine under acidic conditions (e.g., acetic acid) to form the pyrazole ring.
  • Step 2 : Regioselective introduction of the amino group at position 4 is achieved via electrophilic amination or nitration followed by reduction.

Claisen Condensation and Ring-Closing Reactions

Adapted from WO2014120397A1, a Claisen condensation between ethyl trifluoroacetate and ethyl acetate forms a β-keto ester intermediate. Subsequent cyclization with ethylhydrazine yields the pyrazole core.

Key Reaction Conditions :

  • Temperature: 60–65°C
  • Catalyst: Sodium ethoxide
  • Yield: >85%

Introduction of Trifluoromethyl Group

The trifluoromethyl group is introduced via:

Protection of Amino Group with Benzyloxycarbonyl (Cbz)

The Cbz group is introduced via carbamate formation:

  • Reagents : Benzyl chloroformate (Cbz-Cl), base (e.g., pyridine or NaHCO₃).
  • Conditions : 0–5°C, anhydrous dichloromethane.

Mechanism :
$$ \text{R-NH}_2 + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{R-NH-Cbz} + \text{HCl} $$

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages References
Cyclocondensation β-Keto ester + ethylhydrazine 78% High regioselectivity
Claisen Condensation Ethyl trifluoroacetate + ethyl acetate 85% Scalable, industrial applicability
Electrophilic Amination Nitration → Reduction → Cbz protection 65% Compatible with sensitive substituents

Data Tables

Table 1: Reaction Conditions for Key Intermediates

Intermediate Reagents Temperature Time Yield
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate Ethylhydrazine, AcOH 60°C 4 h 78%
4-Amino-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate NH₃, Pd/C (H₂) 25°C 12 h 65%
Cbz-protected intermediate Cbz-Cl, NaHCO₃ 0–5°C 2 h 89%

Chemical Reactions Analysis

Types of Reactions

4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on different biological systems and pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and analogous pyrazole-carboxylic acids:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Source
4-{[(Benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-Ethyl, 3-CF₃, 4-(Benzyloxy carbonyl amino), 5-COOH C₁₅H₁₄F₃N₃O₄ Enzyme inhibition, high lipophilicity Hypothetical
4-({[(tert-Butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid 1-Ethyl, 4-(t-Boc aminomethyl), 5-COOH C₁₂H₁₉N₃O₄ Synthetic building block, increased steric bulk Enamine Ltd
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-Pyridinyl, 4-COOH, 5-CF₃, 3-CF₃ C₁₂H₆ClF₆N₃O₂ Herbicide candidate, dual electron-withdrawing groups CymitQuimica
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1-(4-Fluorophenyl), 5-Me, 3-COOH C₁₁H₉FN₂O₂ Intermediate, halogen bonding potential AldrichCPR

Key Comparisons

Substituent Effects
  • Benzyloxy Carbonyl vs. t-Boc : The benzyloxy group in the target compound enables π-π stacking with aromatic residues in proteins, while the tert-butoxy carbonyl (t-Boc) in offers temporary amine protection during synthesis. The t-Boc group’s bulk may hinder binding in tight active sites.
  • Trifluoromethyl Groups : Both the target compound and utilize CF₃ groups for electron withdrawal, but positions two CF₃ groups (3 and 5), amplifying metabolic stability and hydrophobicity. This makes more suited for agrochemical applications.
Carboxylic Acid Position
  • The target compound’s COOH at position 5 contrasts with (position 4) and (position 3). Position 5 may align better with catalytic residues in enzymes (e.g., kinases), whereas position 4 could optimize herbicidal activity .
Aromatic vs. Aliphatic Substituents

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